molecular formula C23H23NO3S2 B2731922 (Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate CAS No. 303027-57-8

(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Cat. No. B2731922
CAS RN: 303027-57-8
M. Wt: 425.56
InChI Key: ACDPOKNGWQUGJC-SILNSSARSA-N
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Description

“(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate” is a compound that belongs to the thiazolidinone family. It is an impurity of Epalrestat, which is an aldose reductase inhibitor with an IC50 of 72 nM .


Molecular Structure Analysis

The molecular formula of this compound is C12H9NO3S2 . Unfortunately, the specific structural analysis of this compound is not available in the sources.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 279.33 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the sources.

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

Research on compounds closely related to "(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate" has revealed their ability to form supramolecular structures through hydrogen bonding. These structures include hydrogen-bonded dimers, chains of rings, and complex sheets. This characteristic could be significant in the development of materials and molecular devices where specific assembly and organization at the molecular level are required (Delgado et al., 2005).

Anticancer Activity

Thiazolidinone derivatives, similar in structure to the compound , have been evaluated for their anticancer activity. Studies have shown that certain 4-thiazolidinones with a benzothiazole moiety exhibit promising anticancer properties against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This suggests a potential for these compounds in developing new anticancer therapies (Havrylyuk et al., 2010).

Antimycobacterial and Antibacterial Agents

Novel derivatives of thiazolidinone, bearing benzothiazole and isoxazole moieties, have been synthesized and shown to possess excellent antimycobacterial and antibacterial activities. These findings highlight the potential use of these compounds in treating bacterial infections, particularly those resistant to existing antibiotics (Chavan et al., 2019).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic conditions. These compounds can adsorb onto surfaces, offering stability and high inhibition efficiencies, which could be useful in protecting metals from corrosion in industrial applications (Hu et al., 2016).

Anti-inflammatory Activity

The synthesis of 4-thiazolidinone derivatives using specific structural modifications has been directed toward discovering new non-steroidal anti-inflammatory drugs (NSAIDs). These compounds demonstrate significant anti-exudative activity, suggesting their potential as new therapeutic agents for inflammation-related conditions (Golota et al., 2015).

properties

IUPAC Name

benzyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S2/c25-21(27-17-19-12-6-2-7-13-19)14-8-3-9-15-24-22(26)20(29-23(24)28)16-18-10-4-1-5-11-18/h1-2,4-7,10-13,16H,3,8-9,14-15,17H2/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDPOKNGWQUGJC-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CCCCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-benzyl 6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

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